ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as naphthyl, phenylethenyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, employing catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in the substituents on the aromatic rings.
Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These derivatives have additional hydroxyl groups, which can influence their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24N2O3S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O3S/c1-3-34-28(33)26-19(2)30-29-31(24(26)17-16-20-10-5-4-6-11-20)27(32)25(35-29)18-22-14-9-13-21-12-7-8-15-23(21)22/h4-18,24H,3H2,1-2H3/b17-16+,25-18+ |
InChI Key |
FFFCBBMKPZSNHJ-LKXRSCLBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC5=CC=CC=C54)S2)C |
Origin of Product |
United States |
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